3(2H)-Furanone, 2-acetyl-5-phenyl-
Description
Significance of the 3(2H)-Furanone Ring System in Contemporary Organic Chemistry
The 3(2H)-furanone core is a privileged scaffold in organic synthesis, largely due to its presence in numerous natural products exhibiting a wide spectrum of biological activities. researchgate.netresearchgate.net These compounds have demonstrated potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. researchgate.netnih.gov The inherent reactivity of the furanone ring, particularly its potential to act as a Michael acceptor, is believed to be a key factor in its biological efficacy. researchgate.net
The versatility of the 3(2H)-furanone system extends to its role as a key intermediate in the synthesis of more complex molecules. ucc.ieorganic-chemistry.org Its functional group tolerance and the ability to undergo various transformations make it a valuable building block for synthetic chemists. organic-chemistry.org The development of novel synthetic methodologies to access highly substituted 3(2H)-furanones remains an active area of research, driven by the continuous search for new therapeutic agents and functional materials. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Natural Products Containing the 3(2H)-Furanone Unit researchgate.netresearchgate.netmdpi.com
| Natural Product | Biological Activity |
| Geiparvarin | Antitumor researchgate.netmdpi.com |
| Jatrophone | Antitumor researchgate.netmdpi.com |
| Eremantholides | - researchgate.netmdpi.com |
| Bullatenone | - researchgate.net |
| Inotilone | - researchgate.net |
| Hyperolactone C | - researchgate.net |
| Nemoralisin A | - researchgate.net |
| Trachyspic acid | - researchgate.net |
| Pseurotin A | - researchgate.net |
| Griseofulvin | - researchgate.net |
| Ciliarin | - researchgate.net |
| Parvifloranine A | - researchgate.net |
The 3(2H)-Furanone, 2-acetyl-5-phenyl- Scaffold: Research Context and Synthetic Interest
The specific scaffold of 2-acetyl-5-phenyl-3(2H)-furanone has garnered interest within the scientific community. Research has explored its synthesis and potential applications. For instance, the condensation of dilithiated C(α),N-carbomethoxyhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate, followed by cyclization with acetic anhydride (B1165640), results in N-acetylated spiro compounds, indicating the reactivity of the acetyl group. researchgate.net
The synthesis of related compounds, such as 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, has been achieved through Mn(III)-mediated aerobic oxidation. mdpi.com This highlights the various synthetic strategies that can be employed to construct acetylated furanone derivatives. The presence of the phenyl group at the 5-position and the acetyl group at the 2-position provides multiple sites for further functionalization, making it an attractive target for combinatorial chemistry and the development of compound libraries for biological screening.
Overview of Advanced Research Trajectories for Substituted 3(2H)-Furanones
Current research on substituted 3(2H)-furanones is multifaceted, exploring new synthetic methods and a broader range of applications. ontosight.ai Advanced strategies focus on the development of efficient and stereoselective syntheses to access complex furanone derivatives. ucc.ie These methods include transition-metal-catalyzed cyclizations, domino reactions, and multicomponent reactions, which allow for the rapid construction of molecular diversity. organic-chemistry.orgresearchgate.net
A significant area of investigation involves the exploration of the photophysical properties of 3(2H)-furanone derivatives. researchgate.netrsc.org Researchers have synthesized novel fluorophores based on the 3-furanone skeleton, demonstrating their potential as fluorescent organic dyes for bio-analytical purposes. researchgate.netrsc.org These studies often combine experimental spectroscopy with quantum chemical calculations to understand the structure-property relationships. rsc.org
Furthermore, the biological activities of substituted 3(2H)-furanones continue to be a major research driver. ontosight.aiccij-online.org Studies have investigated their potential as inhibitors of specific enzymes, such as cyclooxygenase (COX), and their cytotoxic activity against various cancer cell lines. nih.gov The ability to modify the substituents on the furanone ring allows for the fine-tuning of their biological profiles, a key aspect in the rational design of new drug candidates. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
56519-19-8 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-acetyl-5-phenylfuran-3-one |
InChI |
InChI=1S/C12H10O3/c1-8(13)12-10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
HGLOEYGUWKAMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 2h Furanone, 2 Acetyl 5 Phenyl
Ring-Opening Reactions of the 3(2H)-Furanone Core
The strained lactone ring of the 3(2H)-furanone system is prone to cleavage under various conditions, primarily initiated by the attack of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing a pathway to linear-chain compounds that can be further manipulated or cyclized into new ring systems.
Nucleophilic Addition-Initiated Ring Transformations
The electrophilic character of the carbonyl carbon and the C5 position in the furanone ring makes it a prime target for nucleophilic attack. journalagent.com This initial addition often triggers a cascade of reactions leading to the opening of the furanone ring. A variety of nitrogen nucleophiles, including amines and hydrazines, have been successfully employed to induce these transformations. researchgate.netresearchgate.net
For instance, the reaction of 5-aryl-2-benzylidene-3(2H)-furanones with hydrazine (B178648) hydrate (B1144303) has been shown to yield 5(3)-aryl-3(5)-(α-hydrazonophenylethyl)pyrazoles. journalagent.com Similarly, heating 3-aryl-5-phenyl-2(3H)-furanones with benzylamine (B48309) in the absence of a solvent leads to ring opening and the formation of N-benzylamides. researchgate.netresearchgate.net The outcome of these reactions can be highly dependent on the reaction conditions, such as temperature and the presence or absence of a solvent. researchgate.netresearchgate.net For example, the reaction of certain furanones with benzylamine at room temperature yields open-chain N-benzylamides, while under reflux conditions, the corresponding 2(3H)-pyrrolones are formed. researchgate.net
Computational studies have suggested that the lactone carbonyl group is more electron-deficient than other positions, making the C2-furanone position highly susceptible to nucleophilic attack. researchgate.net This inherent reactivity allows for the conversion of 3(2H)-furanones into a wide range of other heterocyclic systems, including pyrrolones, pyridazinones, pyrazoles, oxadiazoles, and triazoles. researchgate.net
Derivatization Strategies for Functional Group Modulation
Beyond ring-opening reactions, the 3(2H)-furanone scaffold allows for extensive functional group modifications. These derivatization strategies are crucial for fine-tuning the chemical and physical properties of the molecule and for introducing new reactive handles for further transformations.
Acetylation and Alkylation Reactions on the Furanone Ring
Acetylation and alkylation reactions provide a direct means to modify the furanone core. For example, the acetylation of 2-N-arylaminomethylene-4-ethoxycarbonyl(or acetyl)-5-phenyl-3(2H)-furanones has been reported. researchgate.net Similarly, alkylation reactions using alkylhydrazines can be employed to introduce alkyl groups onto the furanone ring. researchgate.net These reactions typically target the exocyclic amino group or other reactive sites on the furanone scaffold, allowing for the introduction of a variety of substituents.
| Reaction Type | Reactant | Product | Reference |
|---|---|---|---|
| Acetylation | 2-N-arylaminomethylene-4-ethoxycarbonyl-5-phenyl-3(2H)-furanone | Acetylated furanone derivative | researchgate.net |
| Alkylation | 2-N-arylaminomethylene-4-acetyl-5-phenyl-3(2H)-furanone with alkylhydrazines | Alkylated furanone derivative | researchgate.net |
Introduction of Diverse Heterocyclic Moieties onto the Furanone Scaffold
A key synthetic application of 3(2H)-furanones is their use as precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The reactivity of the furanone ring allows for its transformation into numerous other ring systems through reactions with different nucleophiles. journalagent.comresearchgate.net
For example, pyrazolyl-substituted 2(3H)-furanones can react with nitrogen nucleophiles like hydrazine hydrate, ethylenediamine, and ethanolamine (B43304) to yield pyrrolone and benzoxazinone (B8607429) derivatives. researchgate.net The reaction of 5-aryl-2-benzylidene-3(2H)-furanones with hydroxylamine (B1172632) has been shown to produce isoxazoline (B3343090) and isoxazole (B147169) derivatives. journalagent.com These transformations highlight the versatility of the furanone scaffold in generating complex molecular architectures.
Application of 3(2H)-Furanones in the Synthesis of Fused Heterocyclic Systems
The 3(2H)-furanone backbone can also serve as a building block for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization or tandem reactions where the furanone is a key intermediate. For instance, the reaction of 2-acetylestradiol with various reagents can lead to the formation of pyran-4-one and coumaran-3-one rings fused to the steroid A-ring. who.int
Furthermore, the derivatization of the furanone can lead to precursors for fused systems. For example, the treatment of an acid hydrazide derivative, obtained from a 2(3H)-furanone, with carbon disulfide can yield a triazole derivative which is a valuable precursor for the formation of fused heterocycles. researchgate.netresearchgate.net
Redox Chemistry and Generation of Reactive Chemical Species from 3(2H)-Furanones
The redox chemistry of 3(2H)-furanones is an area of growing interest. The conjugated system within the furanone ring can participate in electron transfer processes, leading to the formation of reactive intermediates.
The thermal decomposition of 2(3H)-furanones can lead to the formation of a ketenoic aldehyde via a 1,2-hydrogen transfer reaction, which can then cyclize to the isomeric 2(5H)-furanone or decompose to smaller molecules. researchgate.net Photochemical reactions of unsaturated lactones can also lead to ring opening and the formation of reactive species. unigoa.ac.in
Advanced Spectroscopic and Chromatographic Characterization in 3 2h Furanone Research
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of 3(2H)-furanones, offering precise mass measurements that facilitate the determination of elemental compositions. For instance, in the analysis of 4-acetyl-2,5-dimethylfuran-3(2H)-one, a related furanone, fast atom bombardment high-resolution mass spectrometry (FAB HRMS) was used to confirm its molecular formula. mdpi.com The calculated mass for C10H12O5 was 212.0688 (M), while the found mass was 212.0685, demonstrating the accuracy of this technique. mdpi.com Similarly, for 4-acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one, the calculated mass for C9H13O4 was 185.0814 (M + H), with a found mass of 185.0804. mdpi.com This level of precision is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds.
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool. For the analysis of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food samples, a GC-MS/MS method was developed. eurl-pc.eu In the study of chlorinated and brominated hydroxyfuranones, a GC-ion-trap mass detector (ITD-MS-MS) method was established, which provides an alternative to high-resolution mass spectrometry for selective determination. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the detailed structural assignment of 3(2H)-furanones. In the characterization of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, ¹H-NMR spectra revealed distinct signals for the hydroxyl and methyl protons. mdpi.com For example, in CDCl₃, the hydroxyl proton (OH) appeared as a singlet at δ 4.21 ppm, while the acetyl (Ac) and two other methyl (CH₃) groups showed singlets at δ 2.63, 2.43, and 1.62 ppm, respectively. mdpi.com In DMSO-d₆, these shifts were observed at δ 8.06 (OH), 2.56 (Ac), 2.28 (CH₃), and 1.39 (CH₃) ppm. mdpi.com
¹³C-NMR provides further structural detail by identifying the chemical environment of each carbon atom. For the same compound in DMSO-d₆, characteristic peaks were observed at δ 197.4 (C-3), 195.7 (Ac), and 193.3 (C-5), corresponding to the carbonyl and acetyl carbons. mdpi.com The synthesis of 5-phenylamino-3,5-dimethyl-2(5H)-furanone was also confirmed using ¹H and ¹³C NMR, with characteristic shifts observed for the phenyl and methyl groups. google.com
Table 1: NMR Spectroscopic Data for Selected 3(2H)-Furanone Derivatives
| Compound | Solvent | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Reference |
| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | CDCl₃ | 4.21 (1H, s, OH), 2.63 (3H, s, Ac), 2.43 (3H, s, CH₃), 1.62 (3H, s, CH₃) | - | mdpi.com |
| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | DMSO-d₆ | 8.06 (1H, s, OH), 2.56 (3H, s, Ac), 2.28 (3H, s, CH₃), 1.39 (3H, s, CH₃) | 197.4 (C-3), 195.7 (Ac), 193.3 (C-5), 114.7 (C-4), 105.7 (C-2), 29.8 (Ac), 20.8 (CH₃), 18.1 (CH₃) | mdpi.com |
| 4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one | CDCl₃ | 3.28 (3H, s, OCH₃), 2.68 (3H, s, Ac), 2.46 (3H, s, CH₃), 1.55 (3H, s, CH₃) | 196.3 (C-3), 196.1 (Ac), 193.3 (C-5), 114.7 (C-4), 109.0 (C-2), 52.3 (OMe), 29.8 (Ac), 20.8 (CH₃), 18.1 (CH₃) | mdpi.com |
| 5-Phenylamino-3,5-dimethyl-2(5H)-furanone | CDCl₃ | 7.18 (t, 2H, Ph), 6.90 (t, 1H, ArH), 6.89 (s, 1H, H4), 6.83 (d, 2H, ArH), 4.24 (bs, 1H, OH), 1.91 (s, 3H, C3-Me), 1.75 (s, 3H, C5-Me) | 10.4, 26.2, 95.5, 121.3, 122.7, 128.9, 132.4, 133.5, 141.9, 148.8, 156.5, 171.9 | google.com |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Infrared and UV-Visible Spectroscopy for Characteristic Bond Vibrations and Electronic Transitions
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify characteristic functional groups and electronic transitions within 3(2H)-furanone molecules. In the analysis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, IR spectroscopy in chloroform (B151607) (CHCl₃) showed characteristic carbonyl (C=O) stretching vibrations at 1712 and 1674 cm⁻¹. mdpi.com For its acetylated derivative, 4-acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl acetate, carbonyl peaks were observed at 1768, 1723, and 1687 cm⁻¹. mdpi.com The synthesis of 5-chloropyrazolyl-2(3H)-furanone derivative 3 was confirmed by the presence of a lactone carbonyl group absorption band at ν 1761 cm⁻¹ in its IR spectrum. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions in these molecules. For two novel fluorescent 3(2H)-furanone derivatives, FNPF and CBPF, the absorption bands were found to lie between 325-344 nm and 295-316 nm, respectively, which were attributed to π-π* transitions originating from the 3-furanone moiety. rsc.org The study of the photophysical properties of 4-substituted 3-(2H)-furanones also extensively utilized UV-Vis spectroscopy to investigate the effects of different substitution patterns. ucc.ie
Chromatographic Separation Techniques for Analysis of Complex 3(2H)-Furanone Mixtures
Chromatographic techniques are essential for the separation and quantification of 3(2H)-furanones from complex mixtures, such as those found in natural products or resulting from synthetic reactions.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Profile Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for analyzing complex volatile and semi-volatile mixtures, offering significantly higher resolution than conventional one-dimensional GC. mosh-moah.de In GC×GC, the sample is subjected to two different columns with different separation mechanisms (e.g., volatility and polarity). mosh-moah.de This results in a two-dimensional chromatogram where compounds are separated across a plane, allowing for the resolution of co-eluting peaks from a single column. mosh-moah.de This technique is particularly useful for the detailed characterization of complex hydrocarbon mixtures and can be applied to the analysis of furanone-containing samples to provide detailed information about their composition. mosh-moah.de The use of a time-of-flight mass spectrometer (TOF-MS) as a detector for GC×GC allows for the identification and confirmation of the separated compounds. mosh-moah.de
High-Performance Liquid Chromatography (HPLC) with Derivatization for Selective Detection
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including 3(2H)-furanones. For compounds that lack a strong chromophore or fluorophore, derivatization can be employed to enhance their detection. 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) is a fluorescent reagent used to derivatize primary and secondary amines, allowing for their detection in HPLC analysis. sigmaaldrich.com This approach is valuable for the analysis of amino-substituted furanones or for studying the reactions of furanones with amino-containing molecules.
A reversed-phase HPLC method was developed for the rapid analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in pineapple and grapefruit juices, using UV detection at 290 nm. researchgate.net In another study, the purification of furanone derivatives from a fungal extract was achieved using preparative HPLC with UV detection at multiple wavelengths (220, 240, and 342 nm). mdpi.com Derivatization with 2-propanol has been shown to significantly lower the GC-MS detection level of certain hydroxyfuranones. researchgate.net
Photophysical Characterization of Fluorescent 3(2H)-Furanone Derivatives
The investigation of the photophysical properties of 3(2H)-furanone derivatives is a growing area of research, with potential applications in fluorescent probes and materials science. rsc.orgresearchgate.netrsc.orgelsevierpure.com The synthesis and characterization of novel fluorescent organic dyes based on the 3(2H)-furanone scaffold have been reported. rsc.orgresearchgate.netrsc.orgelsevierpure.com For example, two novel fluorophores, (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxybenzylidene)-5-phenyl-3(2H)-furanone (CBPF), were prepared and their photophysical properties were investigated using absorption and emission spectroscopy. rsc.orgresearchgate.netrsc.orgelsevierpure.com These compounds exhibited efficient solvatochromic properties, meaning their absorption and emission wavelengths are dependent on the polarity of the solvent. rsc.orgresearchgate.netrsc.org The effect of substitution patterns on the photoluminescence properties of 4-substituted 3-(2H)-furanones has also been systematically studied. ucc.ie
Theoretical and Computational Chemistry in 3 2h Furanone Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to exploring the intrinsic properties of furanone systems. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distribution, and orbital energies, which are key to understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including furanone derivatives. DFT calculations focus on the electron density to determine the ground-state properties of a molecule, providing a balance between computational cost and accuracy. In studies of furanone systems, DFT is used to optimize molecular geometries, calculate vibrational frequencies, and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For instance, DFT studies on (Z)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)-5-phenylfuran-2(3H)-one and its derivatives have been used to elucidate their electronic structure. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net In related heterocyclic compounds, DFT calculations at levels like B3LYP/6-311+G(d,p) have been employed to confirm that optimized geometries correspond to energy minima by ensuring no imaginary frequencies exist in the vibrational analysis. acs.org Such analyses for 2-acetyl-5-phenyl-3(2H)-furanone would reveal how the acetyl and phenyl substituents modulate the electronic properties of the furanone core.
A study on novel furan-2(3H)-one derivatives highlighted that DFT calculations could identify the distribution of frontier orbitals, with pyrrolone derivatives (structurally related to furanones) showing significant potential for electron transfer, a key factor in their anticancer activity. researchgate.net
| Compound Type | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (Z)-3-(...)-5-phenylfuran-2(3H)-one (L) | -6.01 | -2.45 | 3.56 |
| Pyrrolone derivative (L3) | -5.78 | -2.20 | 3.58 |
| Azapyrrolone derivative (L5) | -6.01 | -1.93 | 4.08 |
Data sourced from a DFT study on anticancer furan-2(3H)-one derivatives. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules in their excited states. This makes it a powerful tool for predicting and interpreting electronic absorption spectra (UV-Vis). nih.gov By calculating the transition energies and oscillator strengths, TD-DFT can help assign the electronic transitions responsible for the observed absorption bands. researchgate.net
For donor-acceptor (D-π-A) systems based on the 3(2H)-furanone scaffold, TD-DFT calculations have been instrumental in understanding their photophysical properties. researchgate.net These studies show that electronic transitions often involve a charge transfer (CT) from an electron-donating part of the molecule to an electron-accepting part. nih.govresearchgate.net In the case of 2-acetyl-5-phenyl-3(2H)-furanone, the phenyl group could act as part of the donor or π-system, while the acetyl and carbonyl groups on the furanone ring act as acceptors.
A comprehensive TD-DFT investigation into the UV spectra of over 80 pyranone derivatives (structurally similar to furanones) demonstrated that the method could predict maximum absorption wavelengths (λmax) with a standard deviation as low as 5-6 nm. nih.gov The calculations revealed that the primary electronic transitions are typically from the HOMO to the LUMO and from the HOMO-1 to the LUMO, both involving charge transfer from the aromatic ring to the heterocyclic pyranone moiety. nih.gov Applying TD-DFT to 2-acetyl-5-phenyl-3(2H)-furanone would similarly elucidate its UV-Vis spectrum and the nature of its electronic excitations.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.
For furanone derivatives, which exhibit a range of biological activities including anti-inflammatory and anticancer effects, docking studies are essential. researchgate.netnih.govnih.gov Many 4,5-diaryl-3(2H)-furanones have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target in anti-inflammatory drug design. nih.gov Docking simulations of these furanones into the active site of COX-2 have helped to rationalize their inhibitory potency and selectivity. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the furanone ligand and critical amino acid residues in the enzyme's binding pocket.
In a study of disubstituted 2(3H)-furanones designed as anti-inflammatory agents, automated docking was used to assess their COX-2 inhibitory behavior. The results showed Moldock scores ranging from -116.66 to -170.328, indicating strong binding potential that was superior to the standard drug diclofenac. nih.gov Similarly, docking studies on furanone derivatives targeting the γ-aminobutyric acid (GABA) receptor identified compounds with binding energies as low as -8.26 kcal/mol, suggesting their potential as anticonvulsant agents. asianpubs.org For 2-acetyl-5-phenyl-3(2H)-furanone, docking simulations could be performed against relevant biological targets to predict its potential therapeutic applications.
| Furanone Derivative Type | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Leukemia-active furanone | 6OQN (Leukemia-related protein) | -7.82 | researchgate.net |
| Anticonvulsant furanone (C-6) | GABA Receptor | -8.26 | asianpubs.org |
| CDK-5 Inhibiting furanone (2) | CDK-5 Enzyme | -6.63 | dntb.gov.ua |
Conformational Analysis and Stereochemical Predictions in 3(2H)-Furanone Derivatives
The three-dimensional structure and conformational preferences of a molecule are critical to its physical properties and biological activity. Computational conformational analysis is used to identify the stable low-energy conformers of a molecule. This is particularly important for flexible molecules like many furanone derivatives, where different conformations can have distinct interactions with biological receptors.
For chiral furanones, computational methods are combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) to determine the absolute configuration. amazonaws.comresearchgate.net DFT calculations are used to predict the theoretical spectra for different possible stereoisomers. By comparing the calculated spectra with the experimental ones, the correct absolute stereostructure can be assigned. researchgate.net
In a study of flavorous 5-substituted-2(5H)-furanones, conformational analysis using the MMFF94S force field followed by DFT calculations at the B3PW91/6-31G(d,P) level was performed to find the most stable conformers. amazonaws.com This information was then used to calculate the VCD spectra, which allowed for the unambiguous assignment of the absolute configuration. amazonaws.com Such an approach would be vital for characterizing chiral derivatives of 2-acetyl-5-phenyl-3(2H)-furanone, especially if stereocenters are introduced during synthesis.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Furanone Series
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding which molecular properties (descriptors) are important for activity and in predicting the potency of new, unsynthesized compounds.
For furanone derivatives, 2D and 3D-QSAR models have been developed to explore their COX-2 inhibitory activity. nih.govresearchgate.net A 2D-QSAR study on 32 furanone derivatives found that descriptors like the retention index, the number of single-bonded oxygen atoms, and the polar surface area play a significant role in COX-2 inhibition, yielding a model with a squared correlation coefficient (r²) of 0.840. researchgate.net
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D shape and electrostatic properties. The process involves aligning the molecules and then calculating their steric and electrostatic interaction fields at various points on a grid surrounding them.
A CoMFA study was performed on a series of 49 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors. nih.gov After optimizing the training and test sets, a statistically significant model was generated. The best CoMFA model showed excellent internal and external predictive ability, with a cross-validated r² (q²) of 0.664 and a non-cross-validated r² of 0.916. nih.gov The contour maps generated from this analysis provided crucial insights: they indicated that bulky, sterically favorable groups at certain positions and electropositive groups at others would enhance the inhibitory activity. nih.gov These findings provide a clear roadmap for designing more potent furanone-based COX-2 inhibitors, a strategy directly applicable to the optimization of structures like 2-acetyl-5-phenyl-3(2H)-furanone.
| Parameter | Value |
|---|---|
| Cross-validated Correlation Coefficient (q²) | 0.664 |
| Non-cross-validated Correlation Coefficient (r²) | 0.916 |
| F-statistic Value | 47.341 |
| Standard Error of Estimate | 0.180 |
| Number of Components | 6 |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the structural features of molecules with their biological activities. mdpi.com Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA uses a Gaussian function to calculate molecular similarity indices, which avoids the abrupt changes and energetic cutoffs associated with CoMFA's Lennard-Jones and Coulombic fields. mdpi.com This results in continuous and more easily interpretable contour maps for five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.govmdpi.com
In a notable study on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, CoMSIA was employed to develop a statistically significant predictive model. srce.hrnih.gov The analysis was performed on a training set of 36 molecules after removing outliers, and the resulting model was validated with a test set of 10 compounds. srce.hrnih.gov
The CoMSIA model yielded a leave-one-out cross-validated correlation coefficient (R²cv or q²) of 0.777, indicating good predictive ability. nih.gov The non-cross-validated correlation coefficient (R²) was 0.905, with an F value of 66.322 and a small standard error of estimate (0.185), demonstrating a strong correlation between the predicted and experimental activities of the compounds. srce.hrnih.gov
The contour maps generated from this CoMSIA study provided critical insights into the structural requirements for COX-2 inhibition. The results indicated that steric, electrostatic, hydrophobic (lipophilic), and hydrogen bond donor properties play significant roles in the inhibitory activity and selectivity of these furanone compounds. srce.hrnih.gov Such data is invaluable for the rational design of new, more potent, and selective COX-2 inhibitors based on the 3(2H)-furanone scaffold. nih.gov
Table 1: Statistical Results of CoMSIA Model for 5-aryl-3(2H)-furanone Derivatives srce.hrnih.gov
| Parameter | Value |
| Cross-validated R² (q²) | 0.777 |
| Non-cross-validated R² (r²) | 0.905 |
| F value | 66.322 |
| Standard Error of Estimate | 0.185 |
| Standard Error of Prediction | 0.282 |
| Optimal Number of Components | 4 |
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is also instrumental in predicting the reactivity and elucidating the mechanistic pathways of furanone derivatives. Methods such as Density Functional Theory (DFT) are used to calculate molecular properties like charge distribution and orbital energies, which govern chemical reactions.
A study on the reactivity of a 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one derivative investigated its reactions with nitrogen nucleophiles like hydrazine (B178648) and benzylamine (B48309). researchgate.net Computational chemical studies, including charge density calculations, were performed to understand the regioselectivity of the nucleophilic attack. The calculations confirmed the higher electron deficiency of the lactone carbonyl group, concluding that the C2-furanone position is the most susceptible to attack by nucleophiles. researchgate.net This theoretical insight successfully explained the experimentally observed reaction products. researchgate.net
Furthermore, theoretical studies on other furanone isomers demonstrate the broader applicability of these computational methods. For instance, the reactivity of 2(5H)-furanones as dienophiles in Diels-Alder reactions has been successfully classified using the global electrophilicity index derived from DFT. researchgate.net Local reactivity and preferential cyclization modes were predicted using philicity indexes, which helps in understanding the most favorable electrophile-nucleophile interactions. researchgate.net
In another investigation, quantum chemical calculations were combined with experimental spectroscopy to study the photophysical properties of novel fluorophores based on a (2Z)-2-(benzylidene)-5-phenyl-3(2H)-furanone skeleton. rsc.org These calculations helped to correlate the observed solvatochromic properties with the electronic structure of the molecules, finding that the excited state dipole moments are larger than those in the ground state. rsc.org Such computational predictions are crucial for the development of new materials with specific optical properties.
Research Applications and Broader Significance of 3 2h Furanone, 2 Acetyl 5 Phenyl
Role as Versatile Synthetic Intermediates in Organic Synthesis
The 3(2H)-furanone scaffold, particularly when substituted like in 2-acetyl-5-phenyl-3(2H)-furanone, is a key intermediate in organic synthesis. The inherent reactivity of the lactone ring and the presence of multiple functional groups allow for its transformation into a wide array of more complex heterocyclic systems.
A significant application of 2(3H)-furanone derivatives is their conversion into nitrogen-containing heterocycles, notably pyridazinones and pyrrolones, which are known for their pharmacological importance. nih.govnih.gov The furanone ring can undergo ring-opening and subsequent recyclization reactions with nitrogen nucleophiles.
The reaction with hydrazine (B178648) hydrate (B1144303) is a common method to synthesize pyridazinone derivatives. For instance, the acid hydrazides formed from the ring opening of furanones with hydrazine can be utilized as starting materials for pyridazinone synthesis. researchgate.net Specifically, reacting a furanone derivative with hydrazine can lead to the formation of a pyridazin-3(4H)-one structure. dntb.gov.uaresearchgate.net The reaction of 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3H)-one with hydrazine hydrate, for example, results in the formation of the corresponding pyridazinone. researchgate.net Similarly, treatment of the acid hydrazide derived from this furanone with acetic anhydride (B1165640) affords an N-acetylpyridazinone derivative. researchgate.net
Pyrrolone derivatives can also be readily synthesized from the furanone core. Reaction with primary amines, such as benzylamine (B48309), can convert the furanone into the corresponding pyrrolone. researchgate.netijpsr.com This transformation involves the opening of the lactone ring by the amine, followed by intramolecular condensation to form the five-membered nitrogen-containing ring of the pyrrolone. researchgate.net The versatility of this reaction allows for the creation of a library of pyrrolone derivatives by varying the amine used in the synthesis. nih.govresearchgate.net
The 3(2H)-furanone ring system is a core structural motif found in numerous biologically active natural products. researchgate.netresearchgate.net Examples of such natural products include jatrophone, eremantholides, geiparvarin, and chinolone. nih.govresearchgate.net The presence of this scaffold in a variety of natural compounds highlights its significance in medicinal chemistry and drug discovery.
Given its structural similarity to these natural products, 3(2H)-Furanone, 2-acetyl-5-phenyl- serves as a valuable building block for the synthesis of complex natural product analogues. The synthetic accessibility and the potential for diverse chemical modifications on the furanone ring and its substituents allow chemists to design and create novel molecules with potentially enhanced or modified biological activities. researchgate.net The development of efficient synthetic strategies for constructing the 3(2H)-furanone core is crucial for accessing these complex molecular architectures. nih.govorganic-chemistry.org
Development of Fluorescent Organic Dyes and Molecular Probes based on the Furanone Scaffold
The 3(2H)-furanone skeleton has emerged as a promising platform for the design of novel fluorescent organic dyes. rsc.orgresearchgate.netelsevierpure.com Derivatives based on this scaffold have been shown to exhibit interesting photophysical properties, making them suitable for applications in bio-analytical chemistry and materials science.
Research into furanone-based fluorophores has focused on understanding the relationship between their molecular structure and their photophysical properties. rsc.org Studies on derivatives such as (2Z)-2-(benzylidene)-5-phenyl-3(2H)-furanones have provided key insights. rsc.orgresearchgate.netelsevierpure.com
These investigations, combining experimental techniques like absorption and emission spectroscopy with theoretical quantum chemical calculations, have revealed that these compounds often exhibit efficient solvatochromic properties. rsc.orgresearchgate.net This means their absorption and fluorescence spectra are sensitive to the polarity of the solvent. A key finding is that the dipole moments of these molecules are larger in the excited state than in the ground state, indicating a significant redistribution of electron density upon photoexcitation. rsc.orgresearchgate.net This charge-transfer character is fundamental to their fluorescent properties and their potential use as molecular probes for sensing their local environment.
Advanced Structure-Activity Relationship (SAR) Investigations for Chemical Modulators
The 3(2H)-furanone framework is a common scaffold used in medicinal chemistry for the development of new therapeutic agents. science.gov Advanced structure-activity relationship (SAR) studies are conducted to understand how chemical modifications to the furanone core and its substituents influence biological activity, aiming to design more potent and selective chemical modulators. science.govtandfonline.com
SAR studies on furanone derivatives have demonstrated that the nature and position of substituents on the heterocyclic ring play a critical role in modulating their biological activity. who.intacs.org The introduction of different functional groups can impact factors such as binding affinity to biological targets, lipophilicity, and metabolic stability.
Identification of Pharmacophore Determinants within the 3(2H)-Furanone Scaffold
The 3(2H)-furanone ring system is a versatile and significant scaffold in medicinal chemistry, recognized for its presence in numerous natural products and its role as a pharmacophore in a wide spectrum of biologically active compounds. researchgate.netresearchgate.netnih.gov The inherent structural features of the furanone core, including the lactone functionality and potential for diverse substitutions, allow it to interact with a variety of biological targets, leading to activities such as anti-inflammatory, anticancer, antibiotic, and antimicrobial effects. researchgate.netscience.govfrontiersin.org
The specific biological activity of a furanone derivative is critically dependent on the nature and position of the substituents on the heterocyclic ring. For instance, 4,5-diaryl-3(2H)-furanones have been investigated as cyclooxygenase (COX-1/2) inhibitors, where the aryl groups mimic the binding of known anti-inflammatory drugs. researchgate.netnih.gov Similarly, other substitution patterns have yielded compounds with potent activity against various cancer cell lines and microbes. frontiersin.orgnih.gov
In the case of 3(2H)-Furanone, 2-acetyl-5-phenyl- , the substituents at the C2 and C5 positions are the key determinants of its pharmacophoric profile.
The 5-phenyl group: This large, hydrophobic moiety is a crucial pharmacophoric element. Analogous to the aryl groups in other bioactive furanones, the phenyl ring is likely to engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. nih.gov The presence of a phenyl group at the C5 position has been explored in the development of novel fluorophores, indicating its influence on the molecule's electronic and binding properties. elsevierpure.com
The 2-acetyl group: The acetyl substituent introduces a carbonyl functional group, which can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. This feature adds a point of specific, directed interaction that complements the broader hydrophobic binding of the phenyl group. The acetyl group's ketone functionality also presents a potential site for metabolic transformations or covalent bond formation with a biological target.
The combination of a hydrophobic phenyl group for anchoring and an acetyl group for specific hydrogen bonding interactions defines the potential pharmacophore of 2-acetyl-5-phenyl-3(2H)-furanone. This specific arrangement distinguishes it from other furanone derivatives like the well-studied 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which possesses different functional groups and sensory properties. mdpi.com
Table 1: Biological Activities of Various Furanone Derivatives
| Furanone Derivative Class | Biological Activity | Reference(s) |
| 4,5-Diaryl-3(2H)-furanones | Anti-inflammatory, COX-1/2 inhibition, Anticancer | researchgate.netnih.gov |
| Bicyclic brominated furanones | Quorum-sensing inhibition | researchgate.net |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Antimicrobial, Anticancer | nih.gov |
| Sulfonyl derivatives of 2(5H)-furanone | Antibacterial, Anti-biofilm | frontiersin.org |
| General 3(2H)-furanone derivatives | Antimalarial, Fluorescent probes | elsevierpure.comptfarm.pl |
Investigation of 3(2H)-Furanones in Complex Chemical Environments
Formation Pathways and Chemical Characterization in Maillard Reactions
Furanones are significant compounds that can be formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids. mdpi.comnih.gov These reactions are responsible for the development of flavor, aroma, and color in foods. dss.go.th The formation of the 3(2H)-furanone structure generally proceeds through the degradation of sugars, particularly via 2,3-enolisation, which leads to key intermediates like 1-deoxyosones. imreblank.ch
The specific substitution pattern of the resulting furanone is determined by the precursor carbohydrate and the participating amino acid. imreblank.ch For example, hexoses (C6 sugars) typically lead to the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), while pentoses (C5 sugars) form 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch
While the formation of 2-acetyl-5-phenyl-3(2H)-furanone has not been explicitly detailed in the literature, a plausible pathway can be proposed based on established Maillard reaction mechanisms:
The furanone backbone would originate from a sugar molecule, likely a pentose (B10789219) or hexose, that undergoes degradation.
The phenyl group at the C5 position strongly suggests the involvement of an amino acid containing a phenyl group, with phenylalanine being the most probable precursor.
The acetyl group at the C2 position would likely arise from a specific C2 fragment generated during sugar degradation or from the Strecker degradation of an amino acid. The formation of 2-acetylfuran (B1664036) from glucose and glycine (B1666218) has been documented, indicating that the generation of an acetyl moiety is a known pathway in Maillard reactions. researchgate.net
Therefore, a proposed pathway involves the reaction of phenylalanine with specific dicarbonyl intermediates derived from sugar fragmentation, leading to the cyclization and dehydration that forms the substituted furanone ring. The characterization of such products formed in complex Maillard reaction mixtures relies on advanced analytical techniques to isolate and identify the specific isomers and tautomers that may exist. imreblank.ch
Table 2: Examples of Furanone Formation in Maillard Reactions
| Resulting Furanone | Precursors | Reference(s) |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Hexose sugars (e.g., fructose, glucose), Rhamnose | mdpi.comimreblank.ch |
| 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Pentose sugars (e.g., xylose, ribose) | imreblank.chjst.go.jp |
| 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (Homofuraneol) | Pentose sugars + Alanine | nih.govimreblank.ch |
| 2-Acetylfuran | Glucose + Glycine | researchgate.net |
Chemical Identification and Trace Analysis in Biological Extracts
The identification and quantification of 3(2H)-furanones like 2-acetyl-5-phenyl-3(2H)-furanone in complex matrices such as biological or food extracts present significant analytical challenges. These challenges arise from their frequent presence at trace levels, their potential for chemical instability, and their polarity, which can complicate extraction and chromatographic separation. researchgate.net To overcome these issues, a combination of sophisticated extraction and analytical techniques is employed.
Extraction and Sample Preparation:
Solid-Phase Microextraction (SPME): This is a solvent-free technique widely used for extracting volatile and semi-volatile compounds from various matrices. researchgate.net For polar furanones, SPME efficiency can be enhanced through derivatization, which converts the analyte into a less polar and more volatile species prior to analysis. researchgate.net
Solvent-Assisted Flavour Evaporation (SAFE): This is a gentle distillation method used to isolate volatile compounds from a non-volatile matrix, minimizing the formation of artifacts that can occur with high-temperature methods. nih.gov
Analytical Identification and Quantification:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of furanones. researchgate.netnih.gov Gas chromatography separates the complex mixture into individual components, and the mass spectrometer provides mass spectra that allow for the identification and confirmation of the compounds.
Advanced GC-MS Techniques: For very complex samples or extremely low concentrations, more advanced methods are used. Multidimensional gas chromatography provides enhanced separation power for complex fuel matrices. acs.org Gas chromatography coupled with a quadrupole time-of-flight (GC-QTOF) mass spectrometer offers high sensitivity and mass accuracy, enabling lower detection limits for trace odorants like furanones in coffee. nih.gov GC-MS/MS is also utilized for its high sensitivity and reliability in analyzing trace compounds in food matrices like milk powder. jst.go.jp
Nuclear Magnetic Resonance (NMR): Once a compound has been isolated in sufficient quantity and purity, typically through preparative chromatography, NMR spectroscopy is essential for the definitive elucidation of its chemical structure, including the precise arrangement of substituents and stereochemistry. researchgate.netacs.org
These analytical strategies are crucial for detecting furanones in natural products, such as fruits and microbial extracts, and for characterizing their formation in complex chemical environments like the Maillard reaction. researchgate.netnih.gov
Table 3: Analytical Techniques for Furanone Analysis in Complex Matrices
| Technique | Application | Advantage(s) | Reference(s) |
| SPME-GC-MS | Quantification of furanones in fruit samples | Solvent-free, can be enhanced with derivatization | researchgate.net |
| GC-QTOF | Trace odorant analysis in coffee | High sensitivity and specificity, low detection limits | nih.gov |
| Multidimensional GC | Analysis of furanones in fuel | Eliminates interferences from complex matrix | acs.org |
| GC-MS/MS | Quantification of furfurals in milk powder | High sensitivity and confirmation reliability | jst.go.jp |
| Preparative GC and NMR | Structural elucidation of furanones from berries | Definitive structural confirmation of isolated compounds | acs.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 3(2H)-furanone derivatives with acetyl and phenyl substituents?
- Methodological Answer : The synthesis of 2-acetyl-5-phenyl-3(2H)-furanone can be approached via intramolecular cyclization or cross-coupling reactions . For example, derivatives of 2(5H)-furanone are synthesized through condensation reactions of substituted acetophenones with aldehydes, followed by acid-catalyzed cyclization . Evidence from biphenyl ether derivatives (e.g., via Suzuki coupling) suggests that palladium-catalyzed cross-coupling could introduce aryl groups at the 5-position . Key steps include protecting reactive hydroxyl groups and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing 3(2H)-furanone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and stereochemistry. For instance, H NMR can distinguish between diastereomers by analyzing coupling constants in the furanone ring . Mass Spectrometry (MS) with electron ionization (EI) helps identify molecular ions and fragmentation patterns (e.g., loss of acetyl or phenyl groups) . Infrared (IR) Spectroscopy detects carbonyl stretching vibrations (~1750 cm) and acetyl C=O bands (~1680 cm) . X-ray crystallography resolves absolute configurations, as demonstrated in studies of structurally related 2(5H)-furanones .
Q. What are the common reactivity patterns of 3(2H)-furanones under nucleophilic or electrophilic conditions?
- Methodological Answer : 3(2H)-Furanones undergo Michael addition at the α,β-unsaturated carbonyl site. For example, nucleophiles like amines or thiols attack the β-position, leading to ring-opening or substitution products . Electrophilic aromatic substitution at the phenyl group can occur under Friedel-Crafts conditions, though steric hindrance from the acetyl group may require Lewis acid optimization (e.g., AlCl or FeCl) . Hydrogenation of the furanone ring (e.g., using Pd/C) yields dihydrofuran derivatives, useful for probing bioactivity .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substituent introduction in 3(2H)-furanones?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict kinetic vs. thermodynamic control in cyclization reactions. For example, computational studies of 2(5H)-furanones reveal that steric effects from the phenyl group dominate over electronic effects in directing substituent placement . Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic hotspots, aiding in designing reactions for targeted functionalization .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for complex 3(2H)-furanone derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to stabilize conformers and assign signals accurately . For diastereomers, NOESY experiments clarify spatial relationships between substituents . Cross-validate with High-Resolution MS to confirm molecular formulas and isotopic patterns .
Q. What strategies mitigate side reactions during the synthesis of 2-acetyl-5-phenyl-3(2H)-furanone?
- Methodological Answer : Side reactions like over-oxidation or polymerization are minimized by:
- Using low-temperature conditions (<0°C) during acetyl group introduction.
- Adding radical inhibitors (e.g., BHT) to suppress free-radical pathways.
- Employing microwave-assisted synthesis to reduce reaction times and improve yield .
Evidence from triazole-functionalized furanones highlights the importance of protecting-group strategies (e.g., silyl ethers for hydroxyl groups) .
Q. How does stereochemistry at the 5-position influence the biological or catalytic activity of 3(2H)-furanones?
- Methodological Answer : Enantiomers of 5-substituted furanones exhibit divergent bioactivity. For example, (S)-configured derivatives show higher antimicrobial potency due to optimized binding to chiral enzyme pockets . In catalysis, bulky 5-phenyl groups enhance enantioselectivity in asymmetric reactions by creating steric environments that favor specific transition states . Chiral HPLC or circular dichroism (CD) is used to assess enantiomeric excess .
Q. What are the challenges in scaling up 3(2H)-furanone synthesis from milligram to gram quantities?
- Methodological Answer : Scaling up requires addressing heat dissipation (e.g., using flow reactors for exothermic steps) and solvent recovery (e.g., switching from THF to recyclable ethanol/water mixtures). Evidence from biphenyl ether syntheses suggests that continuous-flow hydrogenation improves efficiency for dihydrofuran intermediates . Purification challenges (e.g., column chromatography limitations) are mitigated by crystallization-driven purification using solvent polarity gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
